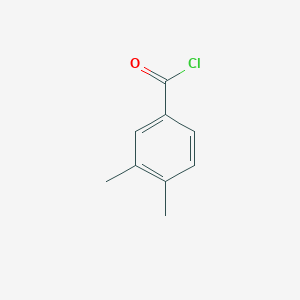

3,4-Dimethylbenzoyl chloride

説明

Contextualization within Organic Synthesis and Advanced Materials Science

3,4-Dimethylbenzoyl chloride is a key building block in the fields of organic synthesis and the development of advanced materials. Its utility stems from its ability to undergo nucleophilic acyl substitution reactions, most notably Friedel-Crafts acylation, to form new carbon-carbon bonds and introduce the 3,4-dimethylbenzoyl moiety into various molecular scaffolds. organicchemistrytutor.comnumberanalytics.com

Role as a Precursor in Diverse Synthetic Pathways

The primary role of this compound in research is as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. savemyexams.com The acyl chloride group is highly reactive towards nucleophiles like alcohols, amines, and arenes, enabling the construction of esters, amides, and ketones. organicchemistrytutor.comiitk.ac.in This reactivity is harnessed to create intricate molecular architectures that serve as active pharmaceutical ingredients (APIs) or their immediate precursors. chemimpex.com

For instance, it is used as a key intermediate in the synthesis of substituted quinolines and benzamides. researchgate.netgoogle.com The Friedel-Crafts acylation reaction, employing this compound, is a common strategy to introduce the benzoyl group onto an aromatic ring, a crucial step in building these larger molecules. google.com

Table 1: Examples of Molecules Synthesized Using this compound

| Precursor | Reaction Type | Product | Application Area | Reference(s) |

|---|---|---|---|---|

| This compound | Friedel-Crafts Acylation | 2-(3,4-Dimethylbenzoyl)-6-methylpyridine | Pharmaceuticals, Materials Science, Agrochemicals | chemicalbook.com |

| This compound | Friedel-Crafts Acylation | 3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline | Pharmaceuticals, Chemical Research, Agrochemicals | google.com |

| This compound | Amide Formation | N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide | Pharmaceutical Intermediates | researchgate.net |

Significance in the Development of Functional Molecules

The significance of this compound lies in its role in creating "functional molecules"—compounds designed with specific properties for a particular application. In materials science, benzoyl chloride derivatives are used to synthesize polymers and other advanced materials. chemimpex.comsmolecule.com For example, research on the related compound, 3,4-dimethoxybenzoyl chloride, has shown its use in the catalyst-free polymerization with 2-ethynylpyridine (B158538) to create polyacetylene-based polyelectrolytes. researchgate.net These resulting polymers exhibit interesting optical and electrochemical properties, such as a measurable band gap and photoluminescence, making them candidates for applications in light-emitting diodes or sensors. researchgate.net

Similarly, molecules derived from this compound are investigated for their potential biological activity. chemicalbook.com The structural framework it provides is a feature in compounds explored as potential anti-inflammatory and antimicrobial agents. chemicalbook.com

Historical Perspective of this compound Research

The research history of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry and the subsequent evolution of synthetic strategies.

Early Synthetic Methodologies and Mechanistic Understanding

The foundational reaction that defines the utility of this compound is the Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877. numberanalytics.comwikipedia.orgchemistrytalk.org This reaction involves an electrophilic aromatic substitution where an acyl group is added to an aromatic ring. chemistrytalk.org The mechanism proceeds by the generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃), which then attacks the electron-rich aromatic ring. chemistrytalk.org

The synthesis of acyl chlorides themselves from carboxylic acids is also a well-established set of methods. Early and still common laboratory preparations involve treating the corresponding carboxylic acid—in this case, 3,4-dimethylbenzoic acid—with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). organicchemistrytutor.comwikipedia.orglibretexts.org These methods efficiently replace the carboxylic acid's hydroxyl group with a chlorine atom, yielding the highly reactive acyl chloride. libretexts.org The synthesis of the precursor, 3,4-dimethylbenzoic acid, can be achieved through various routes, such as the oxidation of 3,4-dimethylacetophenone. chemicalbook.com

Evolution of Research Foci and Applications

Initial research focused on understanding the scope and mechanism of the fundamental reactions involving acyl chlorides. chemistrytalk.org Over time, the focus has shifted from general methodology to targeted synthesis. In the 20th and early 21st centuries, advancements in analytical techniques and a deeper understanding of reaction mechanisms allowed chemists to design more complex synthetic pathways. Research in the 2000s saw improvements in catalytic systems and solvent optimization, leading to more efficient routes for creating derivatives. chemicalbook.com

More recently, the evolution of research has been driven by the demand for novel molecules in pharmacology and materials science. Patent literature from 2010 onwards highlights the role of this compound as a key intermediate in the development of specific anti-inflammatory and antimicrobial agents. chemicalbook.com Furthermore, modern synthetic chemistry has seen a push towards "green chemistry," leading to innovations such as microwave-assisted synthesis to refine the production of its derivatives. researchgate.netchemicalbook.com

Scope and Significance of Current Research on this compound

Current research continues to leverage this compound as a versatile intermediate. The significance of ongoing work lies in its application to produce high-value, specialized chemicals. Researchers in medicinal chemistry utilize it to synthesize libraries of novel compounds for biological screening, aiming to discover new therapeutic agents. google.comchemicalbook.com Its structural contribution is being explored in compounds targeting a range of biological processes. google.com

In materials science, the focus is on incorporating the 3,4-dimethylbenzoyl group into polymers and other materials to fine-tune their properties, such as thermal stability and photochemical behavior. chemimpex.com The compound remains a staple in organic synthesis research, where it serves as a reliable building block for constructing complex molecular targets with desired functionalities for a broad spectrum of applications. savemyexams.comgoogle.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | chemsynthesis.com |

| Molecular Formula | C₉H₉ClO | chemsynthesis.com |

| Molecular Weight | 168.62 g/mol | chemsynthesis.com |

| Physical Form | Liquid | smolecule.com |

| Purity | ~95% | smolecule.com |

| CAS Number | 21900-23-2 | chemsynthesis.com |

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKSNQOIIYQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374377 | |

| Record name | 3,4-dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-23-2 | |

| Record name | 3,4-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,4 Dimethylbenzoyl Chloride and Analogues

Established Synthetic Routes to 3,4-Dimethylbenzoyl Chloride

The most common and well-documented method for synthesizing this compound involves the direct chlorination of 3,4-dimethylbenzoic acid. This transformation is a fundamental reaction in organic chemistry, converting a carboxylic acid into a more reactive acyl chloride.

Chlorination of 3,4-Dimethylbenzoic Acid

The conversion of 3,4-dimethylbenzoic acid to this compound is typically achieved using a chlorinating agent. This process is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts. evitachem.com The reaction between 3,4-dimethylbenzoic acid and thionyl chloride produces this compound, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which can be easily removed from the reaction mixture.

One established procedure involves treating 3,4-dimethylbenzoic acid with an excess of thionyl chloride and refluxing the mixture for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the desired acid chloride. evitachem.com

The choice of solvent and the use of a catalyst can significantly impact the efficiency and yield of the chlorination reaction.

Commonly used solvents for this reaction include benzene (B151609) and tetrahydrofuran (B95107) (THF). evitachem.com Benzene is often used in procedures that involve refluxing the reaction mixture. prepchem.com For instance, a process described involves dissolving veratric acid (a structural analogue) in benzene, adding a few drops of pyridine (B92270) as a catalyst, and then introducing thionyl chloride. The mixture is then heated to 70-80°C for two hours. In another example, veratric acid is suspended in dry benzene and refluxed with a large excess of thionyl chloride for 5 hours. prepchem.com

Tetrahydrofuran (THF) is another suitable solvent, particularly for reactions conducted at room temperature. google.com A patented method details the addition of 3,4-dimethoxybenzoic acid to THF, followed by the addition of N,N-Dimethylformamide (DMF) as a catalyst. google.com After stirring, thionyl chloride is added dropwise, and the reaction proceeds for 8 hours at room temperature. google.com

Catalysts such as N,N-Dimethylformamide (DMF) and pyridine are frequently employed to accelerate the reaction. Pyridine, when used in small amounts, can catalyze the reaction effectively. Similarly, DMF is a common catalyst, with one method specifying the use of 0.5 milliliters of DMF in the reaction mixture. google.com

The following table summarizes the influence of different solvents and catalysts on the reaction conditions:

| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reaction Conditions | Yield |

| Veratric acid | Thionyl chloride | Benzene | Pyridine | Heated to 70-80°C for 2 hours | 100% |

| Veratric acid | Thionyl chloride | Benzene | None specified | Refluxed for 5 hours | Not specified |

| 3,4-dimethoxybenzoic acid | Thionyl chloride | Tetrahydrofuran | N,N-Dimethylformamide | Room temperature for 8 hours | 82.8% |

Use of Thionyl Chloride as a Chlorinating Agent

Industrial Scale Preparation Considerations for this compound

On an industrial scale, the synthesis of this compound follows similar chemical principles but requires careful control of reaction parameters to ensure safety, high yield, and purity. The process often involves automated reactors and precise temperature and pressure monitoring. To prevent hydrolysis of the highly reactive acyl chloride, the reaction is typically carried out under an inert atmosphere to exclude moisture. The use of corrosion-resistant containers is necessary for transportation and storage due to the corrosive nature of acyl chlorides. nbinno.com

Advanced Synthetic Approaches and Methodological Innovations

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that are often fine-tuned include the reaction temperature, the ratio of reactants, and the purification method.

For instance, in the synthesis of a related compound, 4-chloro-3,5-dimethylbenzoyl chloride, temperature control is highlighted as a critical factor to prevent over-chlorination or decomposition. The purification of the final product is also a key step. Methods such as distillation under reduced pressure or recrystallization are commonly used to remove impurities and unreacted starting materials. evitachem.com

Research into the synthesis of various benzoyl chloride derivatives has shown that the choice of catalyst and reaction conditions can influence the regioselectivity of subsequent reactions. nih.gov For example, in the acylation of certain pyrrole (B145914) compounds, the use of different benzoyl chlorides and catalysts led to the formation of different regioisomers. nih.gov Furthermore, palladium-catalyzed, one-pot reactions have been developed for the synthesis of complex molecules derived from ortho-bromobenzoyl chlorides, demonstrating the ongoing innovation in this field. beilstein-journals.org These advanced methods often involve a systematic optimization of catalysts, ligands, and bases to achieve high yields. beilstein-journals.org

The following table presents an example of reaction condition optimization for a related palladium-catalyzed reaction:

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 86 |

| 2 | PdCl₂ | PPh₃ | Cs₂CO₃ | DMF | 91 |

| 3 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 98 |

| 4 | Pd(TFA)₂ | PPh₃ | Cs₂CO₃ | DMF | 93 |

Table adapted from a study on the optimization of a palladium-catalyzed reaction involving an ortho-bromobenzoyl chloride derivative, illustrating the impact of catalyst choice on yield. beilstein-journals.org

Development of Greener Synthesis Protocols for Acyl Chlorides

The synthesis of acyl chlorides, traditionally reliant on reagents like thionyl chloride and phosgene, is undergoing a shift towards more environmentally benign protocols. rsc.org Green chemistry principles are being applied to reduce waste, avoid hazardous substances, and improve atom economy. rsc.orgscispace.com

One approach focuses on using alternative media to replace volatile and toxic organic solvents. Research has demonstrated that N-acylation reactions, a related process, can be efficiently carried out in aqueous media such as a phosphate (B84403) buffer, which is considered a preferred green solvent. tandfonline.comtandfonline.com This method avoids the use of chlorinated hydrocarbons and simplifies product isolation, often to a simple filtration step. tandfonline.com Another green and recyclable catalyst, polyethylene (B3416737) glycol (PEG-400), has been used for the N-benzoylation of amino acids, highlighting a convenient and safe approach that can enhance yields. ijirset.com

Catalytic methods are also central to greener synthesis. organic-chemistry.org For instance, the reaction of aromatic ketones with bis(trichloromethyl) carbonate can be catalyzed by scandium triflate and benzoyl chloride to produce aryl-(Z)-vinyl chlorides, offering a green route that minimizes reagent use and waste. organic-chemistry.org Researchers have also developed solvent-free, or neat, conditions for benzoylation reactions, completely eliminating the need for a solvent and any associated alkali or bases. scispace.com Furthermore, the use of carbon dioxide (CO₂) as a temporary, traceless, and green protecting group for diamines allows for selective mono-acylation with acyl chlorides, achieving high atom efficiency. rsc.org These methods represent a move towards more sustainable chemical manufacturing by reducing environmental impact and improving safety. rsc.orgresearchgate.net

Exploration of Alternative Chlorinating Agents and Catalytic Systems for Benzoyl Chlorides

The classical synthesis of benzoyl chlorides involves reacting the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, the quest for milder conditions, better selectivity, and improved safety has led to the exploration of alternative reagents and catalytic systems. fiveable.me

Oxalyl chloride is a widely used alternative to thionyl chloride, often employed in dichloromethane (B109758) with a DMF catalyst at room temperature for the preparation of substituted benzoyl chlorides. researchgate.net Other carbon-based chlorinating agents include phosgene, though its high toxicity makes it more suitable for industrial-scale production under controlled conditions. google.com Organic halogen sources such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) provide a more controlled method for chlorination under milder conditions. mdpi.com

The development of catalytic systems is crucial for enhancing reaction rates and efficiency. google.com N,N-disubstituted formamides (like DMF), their hydrochlorides, pyridine, and urea (B33335) are known catalyst precursors for reactions involving thionyl chloride and phosgene. google.com Palladium complexes have been investigated as effective catalysts in certain reactions, such as the synthesis of benzoyltrimethylsilanes from benzoyl chlorides. acs.org More recently, visible-light-induced methods have emerged. For example, acyl radicals can be generated from acyl chlorides using a nucleophilic organic catalyst and low-energy blue LEDs, enabling reactions that are otherwise difficult via standard redox mechanisms. researchgate.netrsc.org

The table below summarizes some alternative chlorinating agents used for the synthesis of benzoyl chlorides.

| Chlorinating Agent | Typical Conditions/Catalyst | Reference |

| Oxalyl Chloride | Dichloromethane (DCM), DMF (catalyst), Room Temp. | chemicalbook.com, researchgate.net |

| Phosgene (COCl₂) | Industrial-scale, often requires catalyst | , google.com |

| Phosphorus Pentachloride (PCl₅) | Neat or with solvent | , |

| N-Chlorosuccinimide (NCS) | Organic halogen source for milder chlorination | mdpi.com |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | chemicalbook.com, google.com |

Synthesis of Related Benzoyl Chloride Derivatives with Varying Substituent Patterns

The synthetic principles applied to this compound are broadly applicable to a range of substituted benzoyl chlorides. The specific reaction conditions are often tailored based on the nature and position of the substituents on the aromatic ring.

3,4-Dimethoxybenzoyl Chloride (Veratroyl chloride): This compound is typically synthesized from veratric acid (3,4-dimethoxybenzoic acid). A common laboratory method involves reacting veratric acid with an excess of thionyl chloride. prepchem.comgoogle.com The reaction can be performed in a solvent like benzene and refluxed for several hours. prepchem.com After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield the product. prepchem.com In some procedures, a catalytic amount of pyridine or N,N-Dimethylformamide (DMF) is added to facilitate the reaction, which can proceed at room temperature. google.com Yields for this conversion are reported to be high, often in the range of 82-100%. google.com

3,5-Dimethylbenzoyl Chloride: The synthesis of 3,5-dimethylbenzoyl chloride starts from 3,5-dimethylbenzoic acid and commonly uses thionyl chloride as the chlorinating agent. chemicalbook.comgoogle.comgoogle.com To achieve high purity and yield, a staged reaction protocol has been developed. This involves a carefully controlled temperature gradient: an initial reaction at a lower temperature (e.g., 35°C), followed by gradual heating to higher temperatures, and finally a reflux period. google.comgoogle.com This staged approach can produce 3,5-dimethylbenzoyl chloride with very high purity (e.g., >99.9%) and yields reaching up to 98.7%. google.com An industrial method describes carrying out the reaction under ultrasonic conditions to improve efficiency. patsnap.com

The following table provides a comparative overview of the synthesis of these two derivatives.

| Target Compound | Starting Material | Reagents & Catalysts | Reaction Conditions | Yield | Purity | Reference |

| 3,4-Dimethoxybenzoyl Chloride | Veratric Acid | Thionyl chloride, Benzene, Pyridine (cat.) | Reflux for 2-5 hours or Room Temp for 8 hours | 82.8-100% | - | , prepchem.com, google.com |

| 3,5-Dimethylbenzoyl Chloride | 3,5-Dimethylbenzoic Acid | Thionyl chloride | Staged heating (e.g., 35°C → 50°C → Reflux) | 98.6-99.2% | >99.9% | google.com, google.com |

| 3,5-Dimethylbenzoyl Chloride | 3,5-Dimethylbenzoic Acid | Thionyl chloride | Ultrasonic conditions, then reflux | 98.7-99.2% | - | patsnap.com |

Iii. Chemical Reactivity and Mechanistic Studies of 3,4 Dimethylbenzoyl Chloride

Fundamental Reaction Mechanisms Involving 3,4-Dimethylbenzoyl Chloride

This compound, as a typical acyl chloride, undergoes a variety of chemical transformations, primarily centered around the highly reactive acyl chloride functional group. The fundamental reactions are characterized by the susceptibility of the carbonyl carbon to nucleophilic attack, leading to the substitution of the chloride ion.

The most common reactions involving this compound are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to form a new carbonyl compound. chemguide.co.ukchemguide.co.uk The general mechanism involves an addition-elimination pathway. chemguide.co.ukchemguide.co.uk

The reaction of this compound with primary or secondary amines is a robust method for forming N-substituted 3,4-dimethylbenzamides. The reaction proceeds via the nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. chemguide.co.uk A subsequent elimination of the chloride ion and deprotonation of the nitrogen atom yields the corresponding amide. chemguide.co.uk Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. rsc.orgjocpr.comrsc.org

Research has demonstrated the synthesis of various amides using this reaction. For instance, the reaction of this compound with aniline (B41778) in the presence of triethylamine yields N-phenyl-3,4-dimethylbenzamide. rsc.org

Table 1: Examples of Amide Synthesis from this compound and Related Compounds

| Amine Reactant | Base/Solvent | Product | Research Context |

|---|---|---|---|

| Aniline | Triethylamine / Cyrene | 3,4-Dimethyl-N-phenylbenzamide | Molar efficient synthesis of amides. rsc.org |

| Piperazine derivative | Triethylamine / Dichloromethane (B109758) | 3β-Hydroxy-30-(4-(3,5-dimethylbenzoyl)-1-piperazinyl)-olean-12-ene-11,30-dione | Synthesis of potential ALK inhibitors (using 3,5-dimethylbenzoyl chloride as an analog). rsc.org |

This table presents data for this compound and structurally similar compounds to illustrate typical reaction conditions.

This compound reacts readily with alcohols to form the corresponding 3,4-dimethylbenzoate (B1227856) esters. This esterification process also follows the nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk The reaction is often exothermic and results in the formation of the ester and hydrogen chloride. chemguide.co.uk

Table 2: General Conditions for Esterification with Acyl Chlorides

| Alcohol Type | Catalyst/Conditions | Product Type | Mechanism Note |

|---|---|---|---|

| Primary Alcohols (e.g., Ethanol) | Often none required, reaction is fast. chemguide.co.uk | Ethyl 3,4-dimethylbenzoate | Nucleophilic addition-elimination. chemguide.co.uk |

| Secondary Alcohols (e.g., n-Propanol) | Conducted in excess alcohol at 25°C. uni.edu | Propyl 3,4-dimethylbenzoate | Follows second-order kinetics. uni.edu |

In the presence of water, this compound hydrolyzes to form 3,4-dimethylbenzoic acid and hydrochloric acid. The solvolysis of benzoyl chlorides can proceed through different mechanistic pathways, influenced by both the substituents on the aromatic ring and the properties of the solvent medium. acs.org

The mechanisms can range on a spectrum from a bimolecular associative (addition-elimination) pathway to a unimolecular dissociative (SN1-type) pathway involving a benzoyl cation intermediate. mdpi.comnih.gov In nucleophilic solvents like water, the bimolecular pathway is common for many substituted benzoyl chlorides. researchgate.netcdnsciencepub.com However, in weakly nucleophilic but highly ionizing solvents (e.g., hexafluoroisopropanol-water), or for benzoyl chlorides with strong electron-donating substituents, a cationic reaction channel becomes more significant. mdpi.comnih.gov The electron-donating methyl groups in this compound can help stabilize the positive charge on a potential benzoyl cation intermediate. mdpi.com

Kinetic studies on the hydrolysis of a series of alkyl chloroformates have shown that increasing electron donation from the substituent to the carbonyl group favors a shift in the mechanism from bimolecular to unimolecular (SN1). researchgate.netcdnsciencepub.com

The carbonyl group of this compound can be reduced to form either an aldehyde or a primary alcohol, depending on the reducing agent used.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the acyl chloride completely to the corresponding primary alcohol, 3,4-dimethylbenzyl alcohol. The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which can convert acyl chlorides to aldehydes. libretexts.org This allows for the synthesis of 3,4-dimethylbenzaldehyde (B1206508) from this compound.

Reaction with Amines to Form Amides

Hydrolysis Pathways and Kinetics of Benzoyl Chlorides

Advanced Mechanistic Investigations

Modern analytical methods provide deeper insights into the reaction pathways of this compound, allowing for detailed examination of transient species and reaction kinetics.

Computational Chemistry and Molecular Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms that are difficult to observe experimentally. ikprress.orgnih.gov For reactions involving benzoyl chlorides, computational models can calculate the energies of reactants, tetrahedral intermediates, transition states, and products. researchpromo.comresearchpromo.com These calculations help elucidate the reaction pathway, determining whether it proceeds through a concerted mechanism or a stepwise addition-elimination process. mdpi.com

Studies on substituted benzoyl chlorides have shown that electron-withdrawing groups tend to increase the rate of reaction by stabilizing the negatively charged transition state. ikprress.org Conversely, the electron-donating methyl groups in this compound would be predicted to have a modest rate-retarding effect in a pure bimolecular addition-elimination mechanism compared to more electron-deficient analogues. Computational models can also predict the structure of transition states and how non-covalent interactions, such as CH-π interactions, might influence enantioselectivity in catalyzed reactions. nih.gov Furthermore, calculations of heterolytic bond dissociation energies can be correlated with experimental solvolysis rates to understand shifts in mechanism from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway, which is favored in weakly nucleophilic solvents or with sterically hindered substrates. mdpi.com

Spectroscopic Analysis of Reaction Progress and Product Formation (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for monitoring the progress of reactions involving this compound and for characterizing the resulting products. savemyexams.com

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption. For this compound, this peak is expected at a high frequency, typically around 1770-1800 cm⁻¹. libretexts.org The high frequency is a direct result of the strong inductive effect of the chlorine atom. libretexts.org During a reaction, such as the formation of an ester or an amide, the progress can be monitored by observing the disappearance of this characteristic acyl chloride peak and the simultaneous appearance of a new carbonyl peak at a lower frequency (e.g., ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. For this compound, the ¹H NMR spectrum would show distinct signals for the two methyl groups and the three aromatic protons. ekb.eg The ¹³C NMR spectrum is particularly useful for observing the carbonyl carbon, which typically resonates in the 160-180 ppm range for acyl chlorides. As the reaction proceeds, the chemical shifts of the aromatic and methyl protons will change upon conversion to the product, and a new signal corresponding to the carbonyl carbon of the product will appear at a different chemical shift, providing a clear method for tracking the transformation. rsc.org

Iv. Applications of 3,4 Dimethylbenzoyl Chloride in Organic Synthesis

Synthesis of Fine Chemicals and Intermediates

The 3,4-dimethylphenyl moiety is a key structural feature in numerous compounds designed for biological and material science applications. The corresponding acid chloride, 3,4-dimethylbenzoyl chloride, is therefore a crucial starting point for their synthesis.

Nitrogen mustards are a class of alkylating agents, with some being investigated for their potential in cancer chemotherapy. The general structure often includes a bis(2-haloethyl)amine group attached to an aromatic carrier. The synthesis of these compounds can involve the acylation of bis(2-chloroethyl)amine (B1207034) with a substituted benzoyl chloride to form an N-benzoyl nitrogen mustard amide, which can then be reduced to the corresponding benzylamine.

While this synthetic strategy is well-established, the scientific literature prominently features research on derivatives from other substituted benzoyl chlorides. For instance, N-bis(2-chloroethyl)-3,5-dimethoxybenzamide has been synthesized from 3,5-dimethoxybenzoyl chloride and subsequently reduced to its corresponding benzylamine. cdnsciencepub.com Although this compound could theoretically be employed in a similar fashion to produce N-bis(2-chloroethyl)-3,4-dimethylbenzamide, specific studies focusing on this particular derivative are not widely documented in the reviewed literature.

This compound is an important precursor for the synthesis of various heterocyclic compounds, which form the core structure of many pharmacologically active agents. Its derivatives are particularly useful in constructing rings such as pyridazinones, furanones, and oxazinones.

A common synthetic route involves the initial preparation of β-(3,4-dimethylbenzoyl)propanoic acid. This key intermediate is then cyclized with different reagents to yield a variety of heterocyclic systems. ekb.egresearchgate.net

Pyridazinones: The reaction of β-(3,4-dimethylbenzoyl)propanoic acid derivatives with hydrazine (B178648) hydrate (B1144303) (N₂H₄) in boiling ethanol (B145695) leads to the formation of the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-ones. ekb.egsphinxsai.com These pyridazinone scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities. ekb.eg

Furanones: When β-(3,4-dimethylbenzoyl)propanoic acid is refluxed with acetic anhydride, it undergoes cyclization to yield 4-(3,4-dimethylbenzoyl)-4,5-dihydro-2(3H)-furanone. jcsp.org.pk This furanone derivative can serve as an intermediate for further chemical transformations.

Oxazinones: The treatment of β-(3,4-dimethylbenzoyl)propanoic acid with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) results in the formation of oxazinone derivatives. ekb.egresearchgate.net The oxazinone ring is another heterocyclic system that appears in various biologically active molecules.

Thiadiazoles and Cyclohepta[b]thiophene Derivatives: Benzoyl chlorides are generally useful in the synthesis of complex heterocyclic systems. For example, 3,4-dimethoxybenzoyl chloride is used in the multi-step synthesis of cyclohepta[b]thiophene and oxazinone-based derivatives investigated as potential HIV-1 inhibitors. nih.govtandfonline.comresearchgate.net Similarly, various benzoyl chlorides can be precursors for substituted thiadiazoles. nih.gov However, specific examples detailing the direct use of this compound for the synthesis of thiadiazole or cyclohepta[b]thiophene derivatives are less prevalent in the surveyed literature compared to other analogues.

Table 1: Heterocyclic Compounds Derived from this compound Precursors

| Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| β-(3,4-Dimethylbenzoyl)propanoic acid | Hydrazine Hydrate | 6-(3,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one | ekb.eg |

| β-(3,4-Dimethylbenzoyl)propanoic acid | Acetic Anhydride | 4-(3,4-Dimethylbenzoyl)-4,5-dihydro-2(3H)-furanone | jcsp.org.pk |

| β-(3,4-Dimethylbenzoyl)propanoic acid | Hydroxylamine Hydrochloride | 6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazin-3(2H)-one | ekb.eg |

The benzamide (B126) functional group is a cornerstone in drug design and medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic actions. The synthesis of benzamides is straightforwardly achieved by the reaction of a benzoyl chloride with an appropriate amine. This compound can be used to synthesize N-substituted-3,4-dimethylbenzamides, which can be evaluated for various pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comderpharmachemica.com

Research into novel benzamides as potential therapeutic agents is extensive. For example, studies on a series of N,N'-(phenylene)bis(methoxybenzamides) synthesized from methoxy-substituted benzoyl chlorides have identified compounds with potent inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease treatment. mdpi.com While this highlights the potential of the benzamide class, detailed pharmacological profiles for a broad range of benzamides derived specifically from this compound require further investigation.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of anticancer drugs. nih.gov One of the key mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic agents out of the cell. nih.govnih.gov

Significant research efforts are directed towards finding MDR modulators that can reverse this resistance. Studies have shown that derivatives of certain substituted benzoyl chlorides can play a role in this area. For instance, 3,4-dimethoxybenzoyl chloride has been used as a building block to synthesize flavonoid derivatives and other compounds that exhibit potent MDR reversal activity by inhibiting P-glycoprotein. nih.gov These agents can restore the sensitivity of resistant cancer cells to drugs like paclitaxel. nih.gov However, a review of the current scientific literature indicates a lack of specific research focused on derivatives of this compound for the purpose of overcoming multidrug resistance in cancer therapy.

Preparation of Benzamides with Varied Pharmacological Activities (e.g., anti-inflammatory, analgesic, antimicrobial, anticancer)

Applications in Polymer Chemistry Research

Beyond its use in synthesizing small molecules, this compound's reactivity is also relevant in the field of polymer chemistry, where it can be used to modify or build polymer chains.

Polyacetylene and its derivatives are conjugated polymers that have garnered interest for their electronic and optical properties. A specific class, polyacetylene-based polyelectrolytes, combines these properties with solubility in polar solvents, making them suitable for various applications.

Research has demonstrated the synthesis of a novel polyacetylene-based polyelectrolyte, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride), via the direct polymerization of 2-ethynylpyridine (B158538) with 3,4-dimethoxybenzoyl chloride. tandfonline.comresearchgate.netscispace.com This polymerization is noteworthy as it proceeds successfully in high yield without the need for an additional catalyst or initiator. tandfonline.comresearchgate.net The resulting polymer possesses a conjugated backbone and exhibits a band gap of 2.18 eV. tandfonline.comscispace.com While this work establishes a clear application for the closely related 3,4-dimethoxybenzoyl chloride in polymer science, similar studies employing this compound for the synthesis of polyacetylene-based polyelectrolytes were not identified in the searched literature.

Synthesis of Polyacetylene-Based Polyelectrolytes

Role in Agrochemical Research and Development

This compound is recognized as an important intermediate in the preparation of agrochemicals. cymitquimica.com The introduction of the 3,4-dimethylbenzoyl moiety can be a key step in building the molecular architecture of active ingredients for crop protection. While the broader class of benzoyl chlorides is used extensively in the agrochemical sector, specific, publicly documented pathways starting from this compound to a commercialized pesticide are limited.

While this compound is a useful intermediate for agrochemicals, its role in the synthesis of the specific herbicide Dicamba is not supported by established manufacturing processes. cymitquimica.com Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is typically synthesized from precursors like 1,2,4-trichlorobenzene (B33124) or 2,5-dichlorophenol. nih.govwikipedia.org

However, the utility of closely related isomers in this field is well-documented, suggesting a role for this class of compounds. For instance, 3,5-dimethylbenzoyl chloride is a key intermediate for insecticides such as tebufenozide (B1682728) and methoxyfenozide. The use of various dichlorobenzoyl chlorides as precursors for herbicides and pesticides is also common. indiamart.com

Contributions to Pharmaceutical Intermediate Synthesis

The compound is a valuable building block in the synthesis of complex pharmaceutical molecules, particularly in the development of novel therapeutic agents. cymitquimica.com Its ability to readily acylate amines and alcohols makes it a useful reagent for constructing amide and ester linkages, which are common in drug structures.

This compound is a key reactant in the synthesis of potential anticancer agents. One notable example is the synthesis of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide . This compound is formed through an amide bond formation, acylating the 3-amino group of a 2-phenylimidazo[1,2-a]pyridine (B181562) core with this compound. Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against cancer cells, with some showing greater potency (lower IC50 values) than the standard chemotherapy drug 5-fluorouracil (B62378).

It is important to distinguish this from the synthesis of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which, despite the similar name, is synthesized using 3,4-dimethoxybenzoyl chloride .

Table 1: Synthesis of a Potential Antitumor Agent

| Precursor 1 | Precursor 2 | Product | Application | Source(s) |

| 2-Phenylimidazo[1,2-a]pyridin-3-amine | This compound | 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Investigational Antitumor Agent |

The development of prodrugs for the widely used anticancer agent 5-Fluorouracil (5-Fu) is an active area of research aimed at improving efficacy and reducing side effects. undip.ac.idundip.ac.id One strategy involves creating ester-based derivatives through benzoylation. undip.ac.id Studies have successfully synthesized novel 5-Fu derivatives using a variety of substituted benzoyl chlorides, such as 3,4-dichlorobenzoyl chloride. undip.ac.idundip.ac.idresearcher.life However, despite the investigation of numerous analogues, the specific use of this compound in the synthesis of these ester-based 5-fluorouracil derivatives is not documented in the reviewed scientific literature. A patent does describe a derivative made with the 3,5-dimethylbenzoyl chloride isomer, indicating the exploration of this chemical class for such applications. google.com

Synthesis of Antitumor Agents (e.g., 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)

Utilization in Other Chemical Industries (e.g., Dyes, Pigments, Plastics)

Beyond its role in life sciences, this compound is employed as an intermediate in the synthesis of other specialty chemicals. Its application in the plastics industry is suggested by the use of its isomer, 3,5-dimethylbenzoyl chloride, as a component in UV stabilizers. nbinno.compe-nets.com

A specific and well-documented application is in the synthesis of substituted indane-1,3-diones . Through a Friedel-Crafts reaction, this compound is reacted with malonyl dichloride to produce 5,6-dimethyl-1H-indene-1,3(2H)-dione. nih.govencyclopedia.pubresearchgate.net This reaction yields the target molecule after subsequent acidic treatment. nih.govencyclopedia.pub Indane-1,3-dione derivatives are themselves versatile building blocks used in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for nonlinear optical applications. researchgate.net

Table 2: Synthesis of an Indane-1,3-dione Derivative

| Reactant A | Reactant B | Reaction Type | Product | Source(s) |

| This compound | Malonyl dichloride | Friedel-Crafts Reaction | 5,6-dimethyl-1H-indene-1,3(2H)-dione | nih.govencyclopedia.pubresearchgate.netresearchgate.net |

V. Advanced Research Directions and Future Outlook for 3,4 Dimethylbenzoyl Chloride

Integration with Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, researchers are investigating greener methods for the synthesis and application of 3,4-dimethylbenzoyl chloride. This includes the use of environmentally friendly solvents and the development of efficient catalytic systems. rsc.org

Exploration of Environmentally Benign Solvents and Reagents

A significant area of green chemistry research is the replacement of hazardous organic solvents with safer, more sustainable alternatives. Cyrene, a bio-based solvent derived from cellulose, has emerged as a promising substitute for polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are known for their reproductive toxicity. rsc.orgdigitellinc.com Cyrene is biodegradable, non-toxic, and has a favorable safety profile. rsc.org Its application has been successfully demonstrated in a variety of organic reactions, including those relevant to the derivatization of acyl chlorides like this compound. rsc.orgdigitellinc.com For instance, Cyrene has been shown to be an effective solvent for amide bond formation from acyl chlorides and amines. acs.org

The use of such green solvents in reactions involving this compound can significantly reduce the environmental impact of synthetic processes. However, it is important to note that Cyrene can decompose in the presence of strong acids and bases, which requires careful consideration when designing reaction conditions. digitellinc.com

Development of Catalytic Systems for Sustainable Synthesis and Transformations

The development of efficient catalytic systems is another cornerstone of green chemistry. In the context of this compound, research is focused on catalysts that can improve reaction efficiency, reduce waste, and enable the use of milder reaction conditions. For example, in Friedel-Crafts acylation reactions, a common application for benzoyl chlorides, traditional Lewis acid catalysts like aluminum chloride are often used in stoichiometric amounts and generate significant waste. smolecule.comvulcanchem.com Research into more sustainable alternatives, such as reusable solid acid catalysts or more efficient Lewis acids that can be used in catalytic amounts, is an active area of investigation.

Furthermore, advancements in catalytic systems can lead to more efficient synthetic routes to this compound itself. While traditional methods often involve reagents like thionyl chloride, which can produce hazardous byproducts, newer catalytic methods aim for higher atom economy and reduced environmental footprint. google.comgoogle.com

Novel Derivatization Strategies and Their Applications

The reactivity of the acyl chloride group in this compound makes it a versatile building block for creating a wide array of new molecules with potential applications in medicine, agriculture, and materials science.

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Candidates

Derivatives of this compound are being explored for their potential as new drugs and crop protection agents. cymitquimica.comlookchem.comnbinno.com The 3,4-dimethylphenyl moiety can be found in various biologically active compounds. By reacting this compound with different nucleophiles, chemists can generate libraries of new compounds for biological screening.

For example, benzoyl chloride derivatives are used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. smolecule.com The specific substitution pattern of this compound can influence the biological activity of the resulting derivatives. madridge.org Research in this area involves the rational design of molecules that can interact with specific biological targets, such as enzymes or receptors.

Table 1: Examples of Biologically Active Compound Classes Derived from Benzoyl Chlorides

| Compound Class | Potential Application | Synthetic Precursor |

| Benzoxazinones | Anticancer | 3,4-Dichlorobenzoyl chloride |

| Thiosemicarbazones | Coordination Chemistry, Potential Biological Activity | 3,4-Dichlorobenzoyl chloride |

| Hydrazone derivatives | Antimicrobial | 2-(3,4-dichlorobenzoyl)benzoic acid |

| Tetrahydropyridines | Anti-inflammatory, Anticancer | 3,5-Dimethylbenzoyl chloride |

This table provides examples of compound classes synthesized from related benzoyl chlorides, illustrating the potential for creating biologically active molecules from this compound. madridge.orgwisdomlib.orgevitachem.com

Exploration of New Materials with Tailored Properties via Derivatization

The derivatization of this compound is also a promising avenue for the creation of new materials with specific, tailored properties. Its ability to react with various functional groups allows for its incorporation into polymers and other macromolecules. smolecule.comsmolecule.com

For instance, benzoyl chloride derivatives can be used in the synthesis of polyesters and polyamides. The properties of these polymers, such as their thermal stability, mechanical strength, and solubility, can be fine-tuned by the structure of the benzoyl chloride monomer. The 3,4-dimethyl substitution pattern can impart specific characteristics to the resulting polymer chain.

A notable example of this is the synthesis of a polyacetylene-based polyelectrolyte, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride), through the polymerization of 2-ethynylpyridine (B158538) and 3,4-dimethoxybenzoyl chloride. tandfonline.comresearchgate.net This research highlights the potential for creating novel conjugated polymers with interesting optical and electrochemical properties. tandfonline.comresearchgate.net Such materials could find applications in optoelectronic devices. tandfonline.com

Interdisciplinary Research with this compound

The versatility of this compound extends its relevance beyond traditional organic synthesis into various interdisciplinary research fields. researchgate.net Its use as a chemical probe or a building block for more complex structures allows for the investigation of a wide range of scientific questions.

In the field of chemical biology, derivatives of this compound could be used to study enzyme mechanisms or to develop new imaging agents. smolecule.com The 3,4-dimethylphenyl group can serve as a structural motif that is recognized by specific proteins, and by attaching a reporter group, such as a fluorescent tag, researchers can visualize these interactions.

Furthermore, the synthesis of novel ligands from this compound for use in coordination chemistry is another area of interdisciplinary research. smolecule.com These ligands can be used to create metal complexes with unique catalytic or material properties.

The ongoing exploration of this compound in these advanced research areas underscores its continued importance as a versatile chemical intermediate with the potential to contribute to significant scientific and technological advancements.

Biomolecular and Medicinal Chemistry Investigations

While not typically an active pharmaceutical ingredient itself, this compound is a crucial precursor for synthesizing complex heterocyclic structures with significant therapeutic potential. Research in this area focuses on incorporating the 3,4-dimethylbenzoyl moiety into larger scaffolds to modulate biological activity.

A key application is in the synthesis of substituted quinoxalinones. For instance, this compound is used to acylate tetrahydroquinoxalin-2-one, yielding compounds like 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one. vulcanchem.com The core structure of such molecules is of high interest in drug discovery; related compounds are being explored as inhibitors of enzymes like Ubiquitin-Specific Protease 7 (USP7) for anticancer therapies and as modulators of Retine-related Orphan Receptor gamma (RORγ) for treating autoimmune diseases. vulcanchem.com

Furthermore, the compound serves as a starting material for other biologically relevant molecules. Its reaction with substituted pyridines can produce derivatives like 2-(3,4-dimethylbenzoyl)-6-methylpyridine, which are investigated as potential precursors in the development of new pharmaceuticals and agrochemicals. smolecule.com The synthesis of complex propanoic acids, which act as precursors to various heterocyclic compounds, also utilizes this compound, highlighting its versatility in creating libraries of compounds for biological screening. researchgate.net

Materials Science and Engineering for Advanced Polymer Architectures

In materials science, this compound is employed in the synthesis of high-performance polymers, particularly aromatic polyimides. These materials are sought after for their exceptional thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics.

One notable research direction involves the Friedel-Crafts acylation of aromatic compounds with isophthaloyl chlorides and subsequent reaction with o-xylene (B151617) (which contains the 3,4-dimethyl pattern) to produce tetramethyl intermediates like 1,3-bis(3,4-dimethylbenzoyl)benzene. csic.es These intermediates are then converted into dianhydrides, which are key monomers for polyimide synthesis. The resulting polyimides, featuring bulky pendant dimethylbenzoyl groups, exhibit improved solubility in organic solvents compared to their parent polymers, which is a significant advantage for processability. csic.es Despite this enhanced solubility, they retain high thermal stability and robust mechanical properties. csic.es

The table below summarizes the properties of novel polyimides derived from monomers synthesized using a 3,4-dimethylbenzoyl structural component.

| Polymer Property | Measurement | Significance |

| Solubility | Soluble in organic solvents like DMA | Improved processability for film and coating applications. csic.es |

| Glass Transition Temp. (Tg) | 250–270°C | High operating temperatures without loss of structural integrity. csic.es |

| Decomposition Temp. | > 520°C | Excellent thermal stability for high-performance applications. csic.es |

| Tensile Strength | Up to 135 MPa | Demonstrates the material's mechanical robustness and durability. csic.es |

| Mechanical Modulus | Up to 3.0 GPa | Indicates high stiffness and resistance to deformation. csic.es |

While direct polymerization of this compound is less common, related compounds like 3,4-dimethoxybenzoyl chloride have been used to create novel polyelectrolytes, indicating the potential for the benzoyl chloride functional group in constructing diverse polymer architectures. tandfonline.com

Computational and Spectroscopic Studies for Deeper Understanding and Prediction of Reactivity

To optimize synthetic strategies and predict the behavior of this compound, researchers employ a combination of spectroscopic and computational methods. These tools provide fundamental insights into the molecule's structure and electronic properties, which govern its reactivity.

Spectroscopic techniques are essential for structural confirmation. Data from 1H NMR, 13C NMR, and FTIR spectroscopy provide a detailed map of the molecule's atomic connectivity and functional groups, confirming the presence of the dimethyl-substituted aromatic ring and the acyl chloride moiety. nih.gov

Computational chemistry offers a predictive lens through which to understand and anticipate the compound's reactivity.

Ab Initio Calculations: High-level ab initio calculations are used to determine thermodynamic properties like heterolytic bond dissociation energies (HBDE). mdpi.com These values can be correlated with experimental reaction rates, such as the rates of solvolysis for various substituted benzoyl chlorides, providing a powerful tool for predicting reactivity without extensive experimentation. mdpi.com

Molecular Docking: In the context of medicinal chemistry, computational docking studies are performed on molecules derived from related benzoyl chlorides (e.g., 3,4-dichlorobenzoyl chloride). pjps.pk These in-silico methods predict how a ligand might bind to the active site of a biological target, such as an enzyme, guiding the synthesis of more potent and selective drug candidates. pjps.pk

The table below outlines key computational methods and their applications in studying benzoyl chlorides.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Understanding reaction mechanisms | Regioselectivity, global and local reactivity indices (Parr functions). researchgate.net |

| Ab Initio Methods | Correlating structure with reactivity | Heterolytic Bond Dissociation Energy (HBDE), reaction rate constants. mdpi.com |

| Molecular Dynamics (MD) Simulations | Modeling behavior in complex systems | Hydrolysis kinetics, interactions with biological targets. |

| Molecular Docking | Drug discovery and design | Binding affinity and orientation within a protein's active site. pjps.pk |

Challenges and Opportunities in the Field

The future of research and application involving this compound is shaped by both persistent challenges and significant opportunities.

Challenges:

Moisture Sensitivity: Like all acyl chlorides, this compound is highly susceptible to hydrolysis. This requires stringent anhydrous conditions during synthesis, storage, and handling to prevent degradation into the less reactive 3,4-dimethylbenzoic acid, which can impact reaction yields and product purity.

Control of Regioselectivity: In reactions with complex substrates, achieving precise control over the site of acylation can be challenging. The electronic effects of the dimethyl substituents guide reactivity, but side reactions can occur, necessitating careful optimization of reaction conditions and potentially complex purification procedures.

Limited Commercial Availability: Compared to simpler analogues, highly specific substituted benzoyl chlorides may have more limited availability and higher costs, which can be a barrier for large-scale industrial applications.

Opportunities:

Versatile Synthetic Building Block: The primary opportunity lies in its role as a versatile intermediate. Its ability to readily react with nucleophiles makes it an ideal starting point for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. smolecule.comcsic.es

Fine-Tuning Molecular Properties: The 3,4-dimethyl substitution pattern provides a specific electronic and steric profile. This allows chemists to fine-tune the properties of target molecules, such as the solubility and thermal characteristics of polymers or the binding affinity of a potential drug candidate. csic.es

Development of Novel High-Performance Materials: There is significant potential in designing new polymers with tailored properties. By incorporating the 3,4-dimethylbenzoyl structure into polymer backbones or as pendant groups, researchers can develop new materials with enhanced processability, thermal stability, and specific mechanical characteristics. csic.es

Expansion of Chemical Libraries for Drug Discovery: Its utility in synthesizing diverse heterocyclic scaffolds presents an opportunity to expand chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds for a wide range of diseases. vulcanchem.com

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethylbenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via chlorination of 3,4-dimethylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include:

- Catalyst and Solvent : Anhydrous conditions are critical to avoid hydrolysis. Catalytic dimethylformamide (DMF) or tetrahydrofuran (THF) may accelerate the reaction .

- Temperature and Time : Reflux at 80–100°C for 4–6 hours ensures complete conversion. Prolonged heating may degrade the product.

- Purification : Distillation under reduced pressure (e.g., 109–110°C at 1.3 kPa) yields high purity (>99%) .

Note: Substitute 3,4-dimethylbenzoic acid for 3,5-isomers described in references.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methyl groups (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). Carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peaks at m/z 168 (M⁺) and fragments at m/z 133 (loss of Cl) .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to corrosive properties .

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does this compound behave as an acylating agent in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloride group enhances electrophilicity, enabling acylation of amines, alcohols, and thiols. Example protocol:

Q. Can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer: Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

Q. How is X-ray crystallography applied to confirm the structure of derivatives synthesized from this compound?

Methodological Answer:

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

Q. How do steric effects from the 3,4-dimethyl groups influence reaction selectivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。